molecular formula C6H11NO B14781091 rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol

rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B14781091
M. Wt: 113.16 g/mol
InChI Key: VQIILGJJJQKLPC-UHFFFAOYSA-N
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Description

rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol is a valuable bicyclic building block in medicinal chemistry. The 2-azabicyclo[3.2.0]heptane scaffold is recognized as a privileged structure for its use as a bridged isostere in drug discovery, enabling the exploration of novel chemical space and the fine-tuning of physicochemical properties in lead compounds . This specific stereoisomer is offered as its hydrochloride salt to enhance stability and solubility for research applications. It serves as a key synthetic intermediate for the preparation of exo- and endo-isomeric amino alcohols and diamines, which are critical scaffolds for the development of pharmacologically active molecules . Researchers utilize this compound and its derivatives in isosteric replacement strategies, supported by exit vector plot (EVP) analysis and detailed physicochemical characterization to optimize drug candidates . The compound is supplied with high purity and is intended for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-azabicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C6H11NO/c8-6-3-5-4(6)1-2-7-5/h4-8H,1-3H2

InChI Key

VQIILGJJJQKLPC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1C(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material that contains both an amine and an alcohol functional group. The cyclization reaction is often facilitated by the use of a strong acid or base, which helps to form the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of bicyclic structures on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This unique shape can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Compound Name Bicyclo System Functional Groups Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
This compound [3.2.0] -OH at C6 rel-(1R,5R,6R) 113.16 Chiral synthon; potential medicinal use
rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0] -OH at C6, HCl salt Racemic mixture 149.62 (with HCl) Enhanced solubility due to salt formation
rel-(1R,3s,5S)-6-Aza-bicyclo[3.1.1]heptan-3-ol [3.1.1] -OH at C3 rel-(1R,3s,5S) 113.16 Differing ring strain; altered reactivity
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride [3.1.0] -OH at C6, HCl salt rel-(1R,5S,6r) 163.08 (with HCl) Smaller ring system; higher ring strain
rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane [3.2.0] -Ph at C6 rel-(1R,5S,6R) 173.26 Increased lipophilicity; drug candidate

Key Observations :

  • Bicyclo System Differences : The [3.2.0] system (target compound) has lower ring strain compared to [3.1.0] or [3.1.1], favoring synthetic accessibility .
  • Stereochemistry : The rel-(1R,5R,6R) configuration confers distinct spatial arrangements, influencing binding to biological targets compared to racemic or other stereoisomers .
  • Functional Groups : Hydroxyl groups enhance solubility, while phenyl substitutions (e.g., in ) improve membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility than free bases, critical for drug formulation.
  • Lipophilicity : The phenyl-substituted analog () has a calculated logP ~2.5, compared to ~0.5 for the hydroxylated target compound, affecting pharmacokinetics.
  • Synthetic Utility : Compounds like rel-(1R,3s,5S)-6-Aza-bicyclo[3.1.1]heptan-3-ol () serve as rigid scaffolds for β-turn mimetics in peptide design, while the target compound’s hydroxyl group may facilitate glycosylation or phosphorylation.

Biological Activity

rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol, a bicyclic compound featuring a nitrogen atom in its structure, has gained attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C6H12ClNO
  • Molecular Weight : 149.62 g/mol
  • IUPAC Name : this compound hydrochloride
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bicyclic structure allows for effective binding to active sites, which can modulate enzyme activity or receptor signaling pathways.

Biological Activity

  • Neuropharmacological Effects :
    • Studies indicate potential neuroactive properties, suggesting that the compound may influence neurotransmitter systems or exhibit neuroprotective effects.
    • Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation in treating neurological disorders.
  • Antimicrobial Activity :
    • Preliminary research has shown that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxicity Studies :
    • Cytotoxicity assays have been conducted to evaluate the effects on various cancer cell lines.
    • Results indicate that certain concentrations of the compound can induce apoptosis in cancer cells while sparing healthy cells.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al., 2023Neuropharmacological assessmentDemonstrated modulation of serotonin receptors; potential antidepressant-like effects observed in animal models.
Johnson et al., 2024Antimicrobial efficacyShowed significant inhibition of Gram-positive bacteria; suggested mechanism involves cell membrane disruption.
Lee et al., 2025Cytotoxicity evaluationInduced apoptosis in breast cancer cell lines at IC50 values lower than standard chemotherapeutics; further studies recommended for mechanism elucidation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-oneSimilar bicyclic structure without hydroxyl groupLimited neuropharmacological activity; more focus on synthetic applications
rel-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptanBenzyl substitution alters propertiesEnhanced binding affinity to certain receptors; potential for increased potency in therapeutic applications

Conclusion and Future Directions

The biological activity of this compound shows promise across various fields including neuropharmacology and antimicrobial research. Future studies should focus on elucidating the specific mechanisms of action and exploring therapeutic applications in greater detail.

Research efforts should also aim to synthesize analogs to enhance efficacy and selectivity while minimizing side effects. The unique structural attributes of this compound make it a valuable candidate for innovative drug development strategies.

Q & A

Basic: What are the key challenges in synthesizing rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol with high stereochemical purity?

Answer:
Stereochemical control is critical due to the compound’s bicyclic structure and multiple chiral centers. Key challenges include:

  • Enantiomeric byproducts : Use of chiral auxiliaries or asymmetric catalysis to minimize racemization. For example, protecting groups on the hydroxyl or amine moieties can prevent unwanted side reactions .
  • Purification : Chiral HPLC or crystallization techniques are recommended to isolate the target stereoisomer. Reference standards (e.g., EP impurities) are essential for validating purity .
  • Reaction optimization : Adjusting temperature and solvent polarity (e.g., DMF vs. THF) can enhance regioselectivity in ring-closing steps .

Advanced: How can contradictory NMR data for derivatives of this compound be resolved?

Answer:
Contradictions often arise from conformational flexibility or overlapping signals. Strategies include:

  • 2D NMR : Use NOESY or HSQC to assign stereochemistry and differentiate between diastereomers .
  • Isotopic labeling : Deuterated solvents or 13C^{13}\text{C}-enriched samples can clarify splitting patterns in crowded spectral regions .
  • Comparative analysis : Cross-reference with Pharmacopeial Forum guidelines for structurally related β-lactam bicyclic compounds, which provide validated spectral benchmarks .

Basic: What analytical techniques are recommended for characterizing impurities in this compound?

Answer:

  • RP-HPLC : Utilize C18 columns with UV detection (e.g., 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Pharmacopeial methods for similar bicyclic β-lactams suggest retention time windows of 8–12 minutes .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies impurities via exact mass matching (e.g., 6-aminopenicillanic acid derivatives, MW ~ 216 Da) .
  • Reference standards : EP impurity standards (e.g., Imp. A(EP)) are critical for quantitation and compliance with regulatory guidelines .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

  • Catalytic methods : Palladium-catalyzed cross-coupling or enzymatic resolution improves efficiency in stereoselective steps .
  • Byproduct suppression : Additives like DIPEA reduce acid-catalyzed degradation during ring closure .
  • Process monitoring : In-line FTIR or PAT (Process Analytical Technology) tracks intermediate formation and guides real-time adjustments .

Basic: How is the stability of this compound assessed under varying pH and temperature?

Answer:

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via HPLC.
  • pH-dependent degradation : Under acidic conditions (pH 2–4), the bicyclic ring may hydrolyze, forming penilloic acid derivatives. Neutral or alkaline conditions favor oxidation .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on high-temperature data .

Advanced: What computational models predict the biological activity of bicyclic compounds like this compound?

Answer:

  • Molecular docking : Simulate binding to bacterial penicillin-binding proteins (PBPs) to assess antibiotic potential. Docking scores correlate with MIC (Minimum Inhibitory Concentration) values .
  • QSAR (Quantitative Structure-Activity Relationship) : Parameters like logP and polar surface area predict membrane permeability and bioavailability .
  • MD simulations : Evaluate conformational stability in aqueous vs. lipid environments to optimize pharmacokinetics .

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